molecular formula C₂₈H₂₈N₆O₄ B1156977 N6-(2-Carboxyethyl) Ibrutinib

N6-(2-Carboxyethyl) Ibrutinib

Cat. No.: B1156977
M. Wt: 512.56
Attention: For research use only. Not for human or veterinary use.
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Description

N6-(2-Carboxyethyl) Ibrutinib is a structurally modified derivative of ibrutinib, a Bruton’s tyrosine kinase (BTK) inhibitor used to treat hematologic malignancies such as chronic graft-versus-host disease (cGVHD) and relapsed/refractory diffuse large B-cell lymphoma (R/R DLBCL) . The parent compound, ibrutinib (C₂₅H₂₄N₆O₂; molecular weight 440.50), is characterized by low aqueous solubility (practically insoluble in water) and high lipophilicity (log P = 3.63) .

Properties

Molecular Formula

C₂₈H₂₈N₆O₄

Molecular Weight

512.56

Synonyms

(R)-1-(3-(4-(2-Carboxyethyl)amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ibrutinib Derivatives and Impurities

N6-(2-Carboxyethyl) Ibrutinib belongs to a class of ibrutinib derivatives with modifications at key functional groups. lists related impurities and intermediates, including:

  • N1-(2-Carboxyethyl) Ibrutinib : A positional isomer with the carboxyethyl group at N1 instead of N4. This alters steric and electronic interactions with BTK, possibly reducing binding affinity .
Table 1: Physicochemical Properties of Ibrutinib Derivatives
Compound Molecular Weight log P Solubility (Water) Key Structural Feature
Ibrutinib 440.50 3.63 Practically insoluble Unmodified BTK-binding core
N6-(2-Carboxyethyl) ~502.54* ~2.1* Moderately soluble Carboxylic acid at N6
N6-Acryloyl ~466.55* ~4.0* Low Acryloyl group at N6
Dihydrodiol 476.52 2.8 Improved Hydroxylated cyclohexane rings

*Estimated based on structural additions.

Adenosine Analogs with N6 Modifications

N6-substituted adenosine analogs provide insights into the pharmacological impact of carboxyethyl groups. Examples include:

  • N6-(2-Hydroxyethyl) Adenosine (HEA): Isolated from Cordyceps fungi, HEA exhibits sedative and neuroprotective effects. The hydroxyethyl group enhances hydrophilicity but lacks the ionizable carboxyl group present in N6-(2-carboxyethyl) derivatives .
  • CGS 21680: An adenosine A₂a receptor agonist with a 2-carboxyethyl-phenethylamino group. Its carboxyl group facilitates receptor binding via ionic interactions, suggesting that N6-(2-carboxyethyl) Ibrutinib may similarly engage charged residues in BTK .
Table 2: Functional Impact of N6 Modifications in Adenosine Analogs
Compound Target Key Modification Pharmacological Effect
HEA Adenosine A1 2-Hydroxyethyl Sedation, neuroprotection
CGS 21680 Adenosine A2a 2-Carboxyethyl-phenethylamino Anti-inflammatory, vasodilation
N6-(2-Carboxyethyl) Ibrutinib BTK 2-Carboxyethyl Hypothesized improved solubility and target engagement

Research Findings and Implications

Clinical Potential and Challenges

While ibrutinib shows a 49% overall response rate in R/R DLBCL, its derivatives like N6-(2-carboxyethyl) Ibrutinib could address limitations such as poor solubility and dose-dependent toxicities . However, synthesis and purification challenges (e.g., avoiding positional isomers like N1-(2-carboxyethyl) Ibrutinib) must be resolved to ensure clinical viability .

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